

A Comparative Analysis of the Antihypertensive Properties of *Equisetum arvense* and Hydrochlorothiazide

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Compound of Interest

Compound Name: *Horsetail*

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antihypertensive efficacy of the medicinal plant *Equisetum arvense* (**Horsetail**) and the pharmaceutical drug hydrochlorothiazide, supported by clinical data and mechanistic insights.

This guide provides a detailed comparative study of the antihypertensive effects of *Equisetum arvense* (EA) and hydrochlorothiazide (HCTZ), a first-line diuretic medication for hypertension. The following sections present quantitative data from a head-to-head clinical trial, detailed experimental protocols, and visualizations of their proposed mechanisms of action.

Data Presentation: Comparative Efficacy

A double-blind, randomized clinical trial involving 58 patients with stage I systemic arterial hypertension provides the most direct comparison of the antihypertensive effects of *Equisetum arvense* and hydrochlorothiazide.^{[1][2][3]} The study demonstrated that the standardized dry extract of EA was effective in reducing blood pressure to normal ranges, with a tolerability profile similar to that of HCTZ.^{[1][2]}

Parameter	Equisetum arvense (EA)	Hydrochlorothiazide (HCTZ)
Dosage	900 mg/day (standardized dry extract)	25 mg/day
Treatment Duration	3 months	3 months
Initial Mean Blood Pressure	148.5/95.7 mmHg	Not specified, but patients were stage I SAH
Final Mean Blood Pressure	134.0/84.5 mmHg	Not specified, but no significant statistical difference in blood pressure decrease compared to EA
Mean Systolic Blood Pressure (SBP) Decrease	12.6 mmHg	No significant statistical difference compared to EA
Mean Diastolic Blood Pressure (DBP) Decrease	8.1 mmHg	No significant statistical difference compared to EA
Adverse Events	3.58%	4.68%

Data sourced from a double-blind, randomized clinical trial on stage I systemic arterial hypertension patients.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The primary source of comparative data is a double-blind, randomized clinical trial. The methodology employed was as follows:

Study Design: A double-blind, randomized clinical trial was conducted with two parallel groups. [\[1\]](#)[\[3\]](#)

Participants: 58 patients of both sexes, aged between 25 and 65 years, diagnosed with stage I systemic arterial hypertension were included in the study.[\[1\]](#)[\[3\]](#)

Intervention:

- Group 1 (Equisetum arvense): Received 900 mg/day of a standardized dry extract of EA.[[1](#)][[3](#)]
- Group 2 (Hydrochlorothiazide): Received 25 mg/day of HCTZ.[[1](#)][[3](#)] The treatment duration for both groups was three months.[[1](#)][[3](#)]

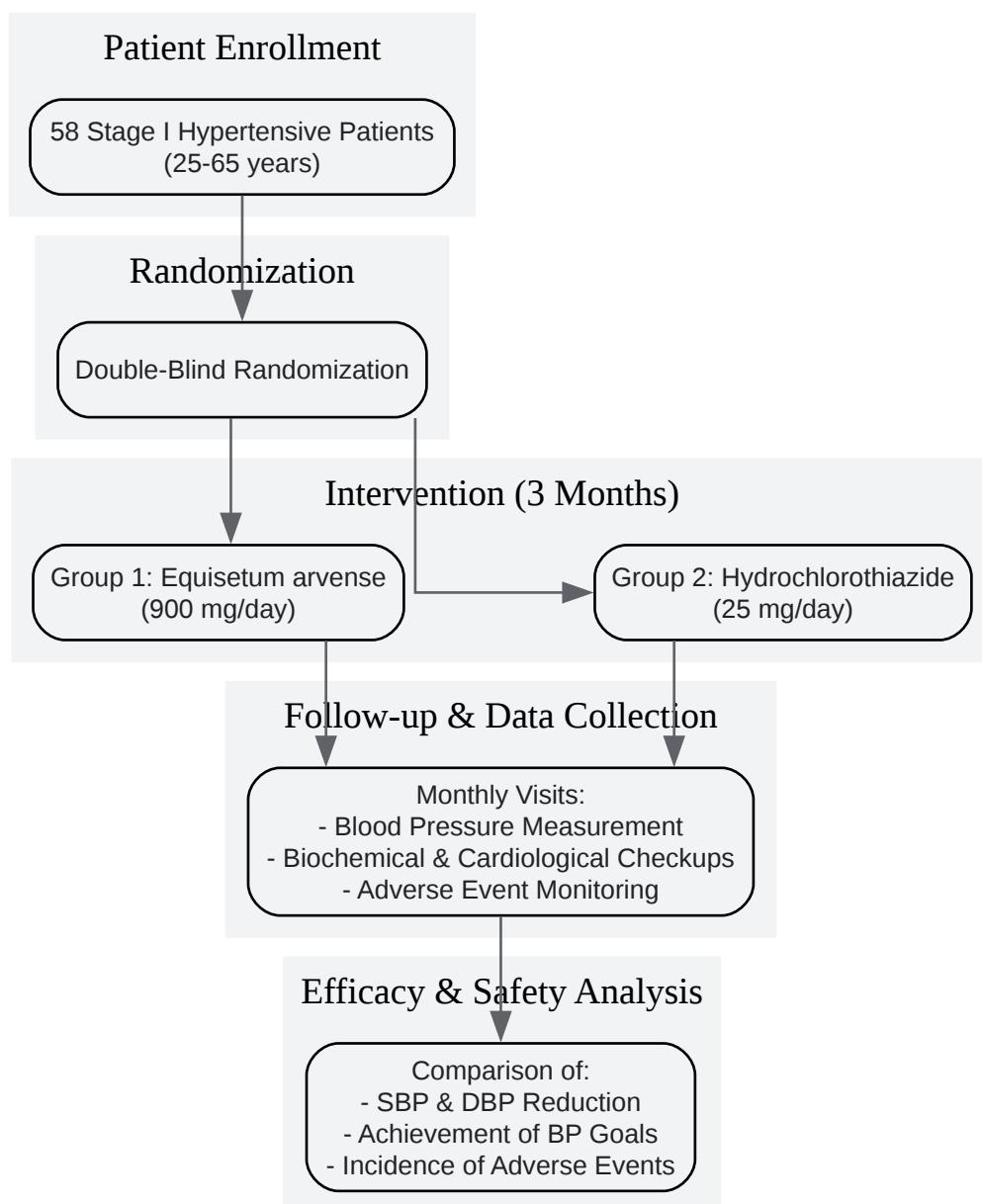
Data Collection and Efficacy Goals:

- Follow-up visits were conducted every 30 days.[[1](#)][[3](#)]
- Biochemical and cardiological checkups were performed on all patients before and during the interventions.[[1](#)][[3](#)]
- The primary efficacy goals were a decrease in systolic blood pressure (SBP) and/or diastolic blood pressure (DBP) of ≥ 10.0 mmHg, and/or a casual blood pressure (CBP) of $< 140/90$ mmHg.[[1](#)][[3](#)]

Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the study. Biochemical tests were conducted to monitor for signs of acute toxicity, as well as renal, hepatic, and hematologic alterations.[[1](#)][[2](#)]

Mandatory Visualizations

Experimental Workflow



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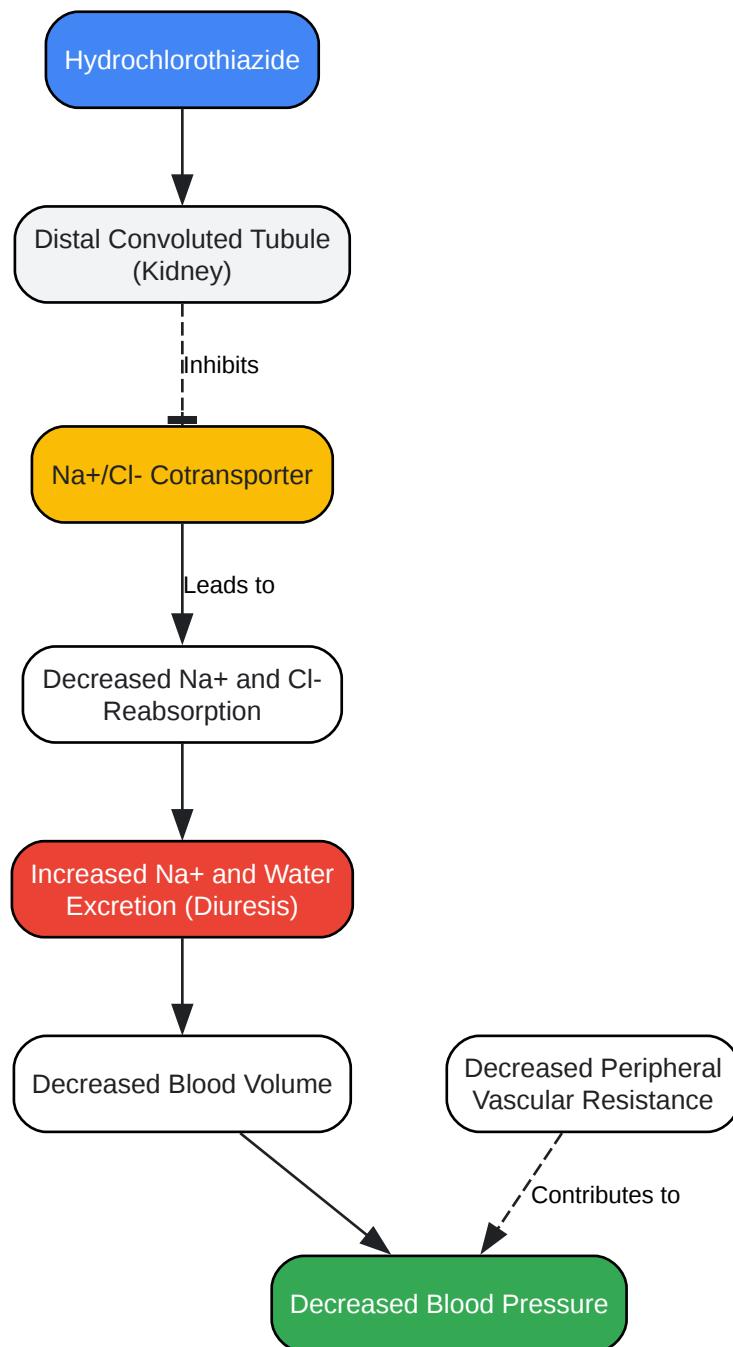
Caption: Workflow of the comparative clinical trial.

Signaling Pathways

Hydrochlorothiazide (HCTZ) Mechanism of Action

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the nephron in the kidney.[2][4] Its primary mechanism involves the inhibition of the sodium-

chloride (Na^+/Cl^-) cotransporter, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.[2][4][5] Over time, it is also believed to reduce peripheral vascular resistance through vasodilation, although the exact mechanism for this is not fully understood.[2][5]

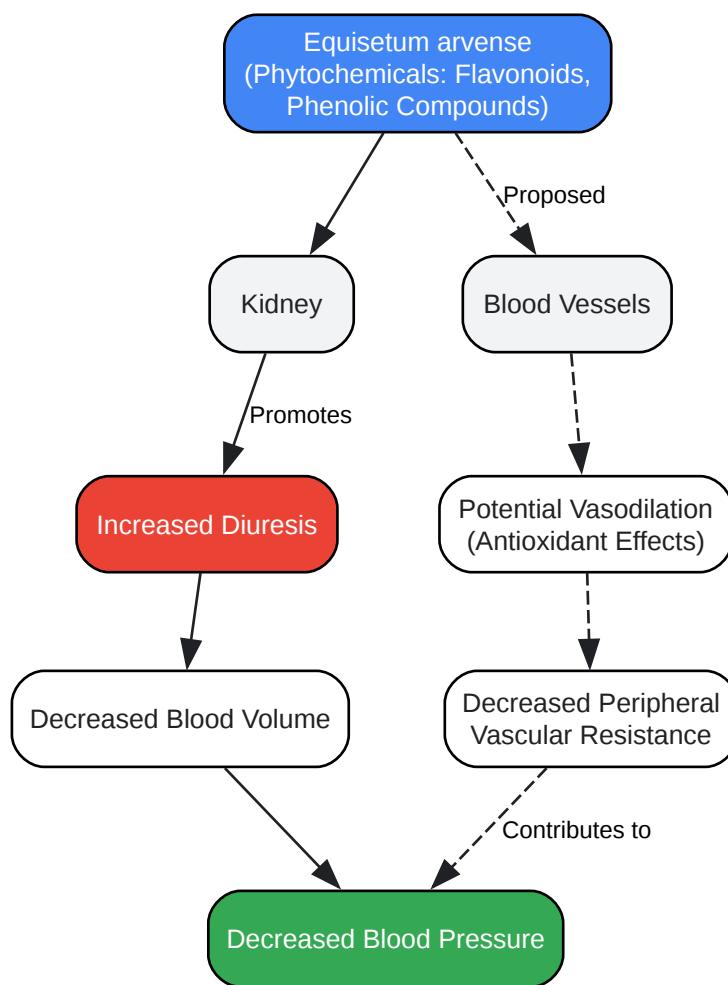


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Caption: Mechanism of action of Hydrochlorothiazide.

Equisetum arvense (EA) Proposed Mechanism of Action

The antihypertensive effect of *Equisetum arvense* is primarily attributed to its diuretic properties, which are comparable to those of hydrochlorothiazide.^{[6][7][8]} The plant contains a variety of phytochemicals, including flavonoids and phenolic compounds, which may contribute to its biological activity.^{[9][10]} Some studies suggest that these compounds may also exert antioxidant and vasorelaxant effects, potentially through interaction with the nitric oxide pathway, which could contribute to a reduction in peripheral vascular resistance.^{[4][11]} However, the precise molecular signaling pathway for the antihypertensive effect of *Equisetum arvense* is not as well-defined as that of hydrochlorothiazide and requires further research.



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Caption: Proposed mechanism of action of *Equisetum arvense*.

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